molecular formula C9H12Cl2N2O B1445676 (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride CAS No. 1384435-45-3

(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride

Cat. No. B1445676
CAS RN: 1384435-45-3
M. Wt: 235.11 g/mol
InChI Key: BLSYODMJQPSVPZ-DDWIOCJRSA-N
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Description

“(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride” is a compound with the CAS Number: 1384435-45-3 . It has a molecular weight of 235.11 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for “(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride” is 1S/C9H11ClN2O.ClH/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13;/h1-4,8H,5,11H2, (H2,12,13);1H/t8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anticonvulsant Studies

Isomeric compounds related to (3R)-3-amino-3-(4-chlorophenyl)propanamide have been investigated for their anticonvulsant properties. In a study, these compounds were tested against seizures in mice and found to be more potent than standard drugs like phenytoin and valproate, suggesting potential as treatments for generalized seizures (Idris, Ayeni, & Sallau, 2011).

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which are structurally related to (3R)-3-amino-3-(4-chlorophenyl)propanamide, has shown promise in antimicrobial applications. These compounds have been tested for antibacterial and antifungal activities (Baranovskyi et al., 2018).

Chiral Nylon 3 Analog

3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, an analog of (3R)-3-amino-3-(4-chlorophenyl)propanamide, has been used as a key intermediate in the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. This demonstrates its potential in materials science and polymer chemistry (García-Martín, Báñez, & Galbis, 2001).

Synthesis and Characterization

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of (3R)-3-amino-3-(4-chlorophenyl)propanamide, has been synthesized and characterized using various spectroscopic techniques. This research contributes to the development of new chlorine-containing derivatives with potential applications in various fields (Manolov et al., 2022).

Antidepressant Potential

Derivatives of (3R)-3-amino-3-(4-chlorophenyl)propanamide have been synthesized and evaluated for their potential as antidepressant agents. These compounds were tested in animal models for depression and showed promising results with reduced side effects compared to existing treatments (Clark et al., 1979).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3R)-3-amino-3-(4-chlorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYODMJQPSVPZ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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